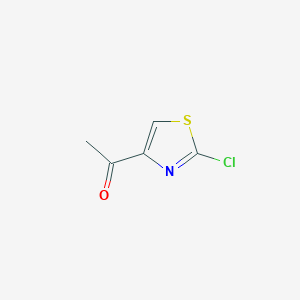

1-(2-Chlorothiazol-4-yl)ethanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“1-(2-Chlorothiazol-4-yl)ethanone” is a chemical compound with the linear formula C5H4ClNOS . It’s important to note that the information available is more abundant for the 5-yl variant of this compound .

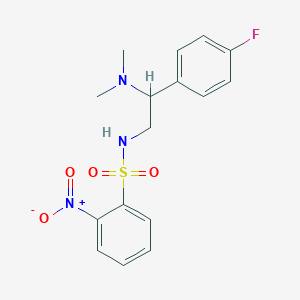

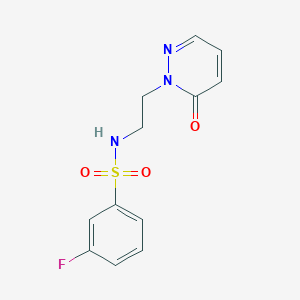

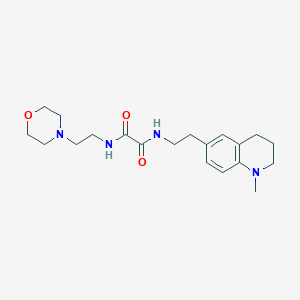

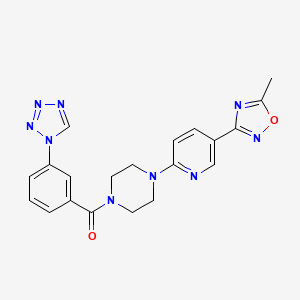

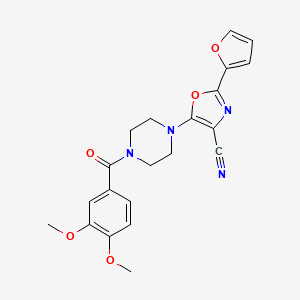

Molecular Structure Analysis

The molecular structure of “this compound” consists of a five-membered thiazole ring with a chlorine atom and an ethanone group attached . The exact structural details, such as bond lengths and angles, are not specified in the sources retrieved.Physical And Chemical Properties Analysis

The compound has a molecular weight of 161.609 and a density of 1.4±0.1 g/cm3 . It has a boiling point of 273.1±32.0 °C at 760 mmHg . The melting point and other specific physical and chemical properties are not specified in the sources retrieved .Applications De Recherche Scientifique

Synthesis of Fungicides and Agricultural Chemicals

One notable application of 1-(2-Chlorothiazol-4-yl)ethanone derivatives is in the synthesis of agricultural chemicals, such as fungicides. For example, a method for preparing 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, a key intermediate in the synthesis of prothioconazole, demonstrates the compound's relevance in developing promising agricultural fungicides. This synthesis highlights the compound's utility in producing high-yield, high-purity fungicides suitable for industrial application (H. Ji et al., 2017).

Antimicrobial and Antifungal Activities

Derivatives of this compound have been synthesized and evaluated for their antimicrobial and antifungal activities. For instance, substituted 6-fluorobenzo[d]thiazole amides have shown comparable or slightly better antibacterial and antifungal activity against various strains than some standard medications, underscoring the potential of this compound derivatives in medical and pharmaceutical research (Vladimír Pejchal et al., 2015).

Synthesis of Anti-Breast Cancer Agents

The synthesis of novel thiazolyl(hydrazonoethyl)thiazoles as potential anti-breast cancer agents also exemplifies the scientific research applications of this compound derivatives. These compounds have been tested against MCF-7 tumor cells, revealing promising activities for some derivatives compared to standard drugs, indicating the compound's role in developing new cancer treatments (Huda K. Mahmoud et al., 2021).

Development of Corrosion Inhibitors

Furthermore, this compound derivatives have been investigated for their effectiveness as corrosion inhibitors. A study involving the biotransformation with an Acinetobacter sp. isolate highlighted the synthesis of a chiral intermediate of Miconazole, demonstrating a novel application in producing chiral intermediates for antifungal agents with high enantioselectivity and yield (Yan-Li Miao et al., 2019).

Mécanisme D'action

Propriétés

IUPAC Name |

1-(2-chloro-1,3-thiazol-4-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClNOS/c1-3(8)4-2-9-5(6)7-4/h2H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVFBRHYGFKFHCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CSC(=N1)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClNOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.61 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tetrazolo[1,5-a]pyridin-8-ylboronic acid](/img/structure/B2669454.png)

![2-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-4-methylsulfanyl-butyric acid](/img/structure/B2669468.png)

![N-(1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2669470.png)